molecular formula C19H22ClN3O3S B296327 4-chloro-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-phenylbenzenesulfonamide

4-chloro-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-phenylbenzenesulfonamide

Katalognummer: B296327
Molekulargewicht: 407.9 g/mol
InChI-Schlüssel: CPKPQVAYASDKLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-chloro-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-phenylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Wirkmechanismus

The mechanism of action of 4-chloro-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-phenylbenzenesulfonamide involves the inhibition of various enzymes and proteins involved in the growth and proliferation of microorganisms and cancer cells. It has been found to inhibit the activity of DNA gyrase, an enzyme involved in DNA replication, thereby preventing the growth of bacteria. Additionally, it has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that this compound can cause various biochemical and physiological effects. It has been found to induce oxidative stress in cancer cells, leading to their death. Additionally, it has been shown to inhibit the activity of various enzymes involved in the biosynthesis of cell wall components, leading to the disruption of bacterial cell wall synthesis.

Vorteile Und Einschränkungen Für Laborexperimente

4-chloro-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-phenylbenzenesulfonamide has several advantages and limitations for lab experiments. It is a potent inhibitor of various enzymes and proteins, making it an ideal candidate for studying their mechanisms of action. However, its toxicity and potential side effects limit its use in in vivo studies.

Zukünftige Richtungen

For the study of 4-chloro-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-phenylbenzenesulfonamide include the development of more efficient and cost-effective synthesis methods, the identification of its molecular targets, and the evaluation of its potential applications in various fields, including medicine and agriculture. Additionally, the development of new derivatives of this compound with improved potency and selectivity is an area of active research.

Synthesemethoden

The synthesis of 4-chloro-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-phenylbenzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with N-phenyl-2-(4-methylpiperazin-1-yl) acetamide in the presence of a base. This reaction results in the formation of the desired compound, which can be purified by recrystallization.

Wissenschaftliche Forschungsanwendungen

4-chloro-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-phenylbenzenesulfonamide has been extensively studied for its potential applications in various fields. It has been found to possess antimicrobial, antifungal, and anticancer properties. Additionally, it has been shown to inhibit the growth of several pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans.

Eigenschaften

Molekularformel

C19H22ClN3O3S

Molekulargewicht

407.9 g/mol

IUPAC-Name

4-chloro-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide

InChI

InChI=1S/C19H22ClN3O3S/c1-21-11-13-22(14-12-21)19(24)15-23(17-5-3-2-4-6-17)27(25,26)18-9-7-16(20)8-10-18/h2-10H,11-15H2,1H3

InChI-Schlüssel

CPKPQVAYASDKLA-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl

Kanonische SMILES

CN1CCN(CC1)C(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.